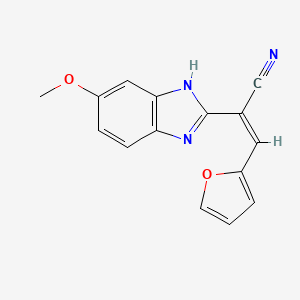
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as BPTO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPTO belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation and inflammation. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also been reported to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to possess anticonvulsant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole also exhibits significant biological activity at low concentrations, making it a cost-effective option for lab experiments. However, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole. Further research is needed to fully understand the mechanism of action of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential therapeutic applications. Additionally, the in vivo efficacy and toxicity of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole need to be studied to determine its suitability for clinical use. Further studies are also needed to optimize the synthesis method of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole and improve its solubility in aqueous solutions. Finally, the potential synergistic effects of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole with other compounds need to be explored to enhance its therapeutic properties.
Métodos De Síntesis
The synthesis of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzaldehyde and 2-thiophenecarboxylic acid hydrazide in the presence of phosphorous oxychloride and triethylamine. The reaction mixture is heated at 100°C for 8 hours, followed by the addition of sodium hydroxide to neutralize the reaction mixture. The crude product is then purified by recrystallization using ethanol to obtain pure 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also shown promising anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been reported to possess anticonvulsant and anti-inflammatory properties.
Propiedades
IUPAC Name |
5-(2-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJSXGDOSSZDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5402375.png)
![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)

![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)
